[(1S,2R)-2-ethynylcyclopropyl]methanol
Description
[(1S,2R)-2-Ethynylcyclopropyl]methanol is a chiral cyclopropane derivative featuring a hydroxyl (-OH) group and an ethynyl (-C≡CH) substituent on adjacent carbons of the cyclopropane ring. The stereochemistry (1S,2R) imposes distinct spatial and electronic properties, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and materials science. The compound’s molecular formula is inferred as C₆H₈O, with a molecular weight of 96.13 g/mol (calculated).
Key properties include:
- Functional groups: Ethynyl (sp-hybridized carbon) and primary alcohol (-CH₂OH).
- Reactivity: The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition), while the hydroxyl group facilitates derivatization (e.g., esterification, oxidation).
- Applications: Used in drug discovery for cyclopropane-containing bioactive molecules and as a chiral building block in organocatalysis .
Properties
IUPAC Name |
[(1S,2R)-2-ethynylcyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-5-3-6(5)4-7/h1,5-7H,3-4H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUCMEHIFVXSGA-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H]1C[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare [(1S,2R)-2-ethynylcyclopropyl]methanol with structurally related cyclopropane alcohols, emphasizing substituents, stereochemistry, and applications.
Key Comparisons :
Substituent Effects: Ethynyl vs. Phenyl/CF₃: The ethynyl group in the target compound offers superior reactivity in click chemistry compared to phenyl () or trifluoromethyl () groups, which prioritize electronic or steric effects. Hydroxyl Positioning: The (1S,2R) configuration in the target compound creates a strained cyclopropane ring, enhancing reactivity compared to less-strained analogs like 2-(1-methylcyclopropyl)ethanol ().
Stereochemical Impact: The trans-configuration (1S,2R) in the target compound contrasts with the cis-configuration (1S,2S) in [(1S,2S)-2-phenylcyclopropyl]methanol (). This difference influences enantioselectivity in catalysis and binding affinity in drug-receptor interactions.
Physicochemical Properties :
- Solubility : The target compound’s smaller size and ethynyl group likely improve solubility in polar aprotic solvents (e.g., DMSO) compared to phenyl-substituted derivatives ().
- Stability : Trifluoromethyl derivatives () exhibit higher metabolic stability due to C-F bonds, whereas ethynyl groups may confer oxidative instability.
Synthetic Utility: The ethynyl group enables modular derivatization (e.g., forming triazoles), unlike methyl or phenyl substituents. highlights sodium borohydride-mediated reductions for cyclopropanol synthesis, suggesting analogous methods for the target compound.
Research Findings and Data Tables
Table 1: Functional Group Reactivity
| Compound | Reactivity Highlights |
|---|---|
| [(1S,2R)-2-Ethynylcyclopropyl]methanol | Ethynyl participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). |
| [(1S,2S)-2-Phenylcyclopropyl]methanol | Phenyl group stabilizes ring via conjugation; inert to nucleophilic substitution. |
| [(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanol | CF₃ group resists oxidation; enhances lipophilicity for CNS-targeting drugs. |
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